molecular formula C23H21N3O2S B15083107 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate CAS No. 767310-62-3

4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate

Cat. No.: B15083107
CAS No.: 767310-62-3
M. Wt: 403.5 g/mol
InChI Key: UWYQOVFMPIOTLW-BUVRLJJBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The compound is usually synthesized in small quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate apart from similar compounds is its specific molecular structure, which may confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other compounds may not be suitable .

Properties

CAS No.

767310-62-3

Molecular Formula

C23H21N3O2S

Molecular Weight

403.5 g/mol

IUPAC Name

[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2-methylbenzoate

InChI

InChI=1S/C23H21N3O2S/c1-16-6-5-8-19(14-16)25-23(29)26-24-15-18-10-12-20(13-11-18)28-22(27)21-9-4-3-7-17(21)2/h3-15H,1-2H3,(H2,25,26,29)/b24-15+

InChI Key

UWYQOVFMPIOTLW-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C

Origin of Product

United States

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